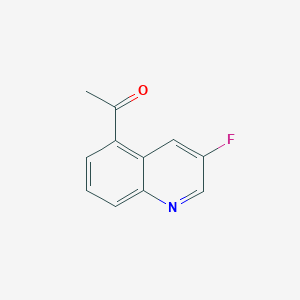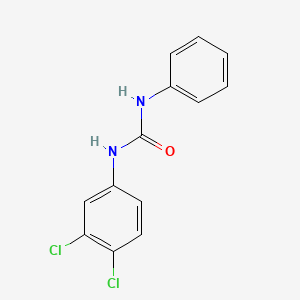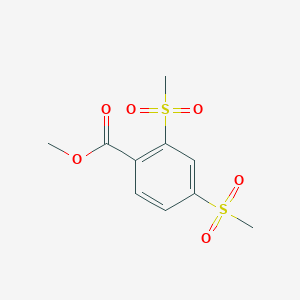
1-Methylisoquinolin-5-amine
Vue d'ensemble
Description
1-Methylisoquinolin-5-amine is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the first position and an amine group at the fifth position of the isoquinoline ring. It has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-5-amine can be synthesized through various methods. One common method involves the reaction of 1-methyl-5-nitroisoquinoline with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine group . Another method involves the cyclization of 2-(methylamino)benzylamine with formic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes typically employ palladium or platinum catalysts and operate under high-pressure hydrogen gas conditions to ensure efficient reduction of nitro groups to amine groups .
Analyse Des Réactions Chimiques
1-Methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives .
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum to reduce nitro groups to amine groups .
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkyl groups .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, high pressure.
Substitution: Halides, alkylating agents, nucleophiles, appropriate solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-Methylisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-Methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups . For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methylisoquinolin-5-amine can be compared with other similar compounds such as:
Isoquinoline: The parent compound without the methyl and amine groups.
5-Aminoisoquinoline: Similar structure but lacks the methyl group.
1-Methylisoquinoline: Similar structure but lacks the amine group.
Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer specific chemical and biological properties that are not observed in the other similar compounds .
Propriétés
IUPAC Name |
1-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDMNBWTHOKXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433691 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-61-9 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
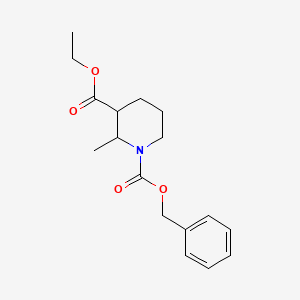
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
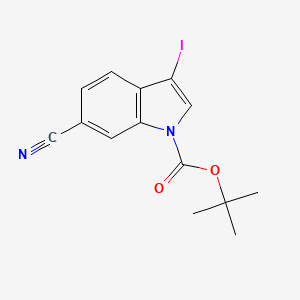
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)
